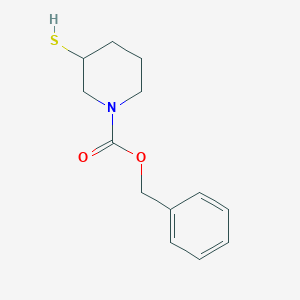

Benzyl 3-mercaptopiperidine-1-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important structural motifs in medicinal chemistry. researchgate.netnih.gov This scaffold is a prevalent core in a multitude of active pharmaceutical ingredients and is present in over seventy FDA-approved drugs. enamine.net Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. researchgate.netnih.gov

The significance of the piperidine scaffold in drug design can be attributed to several key factors: thieme-connect.comthieme-connect.com

Modulation of Physicochemical Properties: Incorporating a piperidine moiety can advantageously alter properties such as lipophilicity and metabolic stability. enamine.net

Biological Activity and Selectivity: The rigid, chair-like conformation of the piperidine ring helps to orient substituents in a defined three-dimensional space, which can enhance binding to biological targets and improve selectivity. thieme-connect.com

Given these advantages, the development of synthetic methods to create substituted piperidines is a major focus of modern organic and medicinal chemistry. nih.govnih.gov

Overview of Mercapto-Functionalized Piperidine Derivatives

The introduction of a mercapto (-SH) group, also known as a thiol group, onto the piperidine scaffold creates mercapto-functionalized piperidine derivatives. This functionalization significantly broadens the synthetic potential of the piperidine ring. The thiol group is a highly versatile and reactive handle for a variety of chemical transformations.

The primary chemical characteristics of the mercapto group in this context are:

Nucleophilicity: The sulfur atom is a potent nucleophile, allowing it to readily participate in reactions such as S-alkylation with alkyl halides and Michael additions with α,β-unsaturated carbonyl compounds.

Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial linkages in peptides and other bioactive molecules. Further oxidation can yield other sulfur-containing functional groups like sulfonic acids.

Coordination Chemistry: The mercapto group can coordinate with metal ions, making these derivatives useful for applications such as enzyme inhibition, particularly in metalloenzymes.

This combination of a pharmaceutically relevant scaffold and a synthetically versatile functional group makes mercapto-functionalized piperidines valuable intermediates for creating novel chemical entities.

Structural Features and Synthetic Utility of Benzyl (B1604629) 3-mercaptopiperidine-1-carboxylate

Benzyl 3-mercaptopiperidine-1-carboxylate is a compound designed for synthetic efficiency, incorporating features that control reactivity and allow for sequential chemical modifications. Its structure consists of three primary components: the piperidine core, the mercapto group at the 3-position, and a benzyl carbamate (B1207046) (Cbz) group protecting the nitrogen.

The N-Cbz group is a widely used protecting group in organic synthesis. It renders the piperidine nitrogen non-basic and non-nucleophilic, preventing it from interfering with reactions targeting other parts of the molecule. The Cbz group is stable under a wide range of conditions but can be cleanly removed, typically via catalytic hydrogenation, to liberate the secondary amine for further functionalization. The mercapto group at the 3-position serves as the primary reactive site for introducing molecular diversity.

The specific properties and structural details of this compound are summarized in the tables below.

| Physicochemical Properties | |

| IUPAC Name | benzyl 3-sulfanylpiperidine-1-carboxylate nih.gov |

| Molecular Formula | C13H17NO2S nih.gov |

| Molecular Weight | 251.35 g/mol |

| Chirality | Exists as (R) and (S) enantiomers nih.gov |

| Key Structural Features | Description |

| Core Scaffold | The piperidine ring provides a proven three-dimensional framework common in pharmaceuticals. researchgate.netnih.gov |

| Reactive Center | The mercapto (-SH) group at the 3-position is a potent nucleophile and a handle for synthetic modifications. |

| Protecting Group | The benzyl carbamate (N-Cbz) group deactivates the piperidine nitrogen, allowing for selective reactions at the mercapto site. It is a removable group, enabling subsequent reactions at the nitrogen. |

The synthetic utility of this compound is demonstrated by its use as a precursor in various transformations.

| Representative Synthetic Transformations | Reagents | Product Type |

| S-Alkylation | Alkyl halide, Base | 3-(Alkylthio)piperidine derivative |

| Michael Addition | α,β-Unsaturated carbonyl compound | 3-(Thioether)piperidine derivative |

| Disulfide Formation | Mild oxidizing agent (e.g., I2, air) | Dimer connected by a disulfide bridge |

By leveraging the distinct reactivity of each of its components, chemists can use this compound as a strategic intermediate to build complex, multi-functionalized piperidine derivatives for a wide range of applications in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDDDTVMTGGEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 3 Mercaptopiperidine 1 Carboxylate and Its Analogues

Established Synthetic Pathways to Benzyl (B1604629) 3-mercaptopiperidine-1-carboxylate

The synthesis of benzyl 3-mercaptopiperidine-1-carboxylate is not extensively documented in a single, dedicated procedure. However, its synthesis can be inferred and constructed from established methods for the functionalization of piperidines and the introduction of thiol groups.

Stereoselective Synthesis of Enantiopure this compound, including (S)-enantiomers

Achieving the enantiopure form of this compound, particularly the (S)-enantiomer, requires a stereocontrolled synthetic approach. A plausible strategy involves the use of chiral starting materials or the application of asymmetric synthesis techniques.

One potential pathway begins with a chiral precursor, which guides the stereochemistry of the final product. For instance, the synthesis can be adapted from methods used to produce chiral piperidine (B6355638) derivatives. rsc.orgrsc.org A general method to assemble multi-substituted chiral piperidines has been developed, inspired by the biosynthesis of piperidine natural products. rsc.orgrsc.org This approach utilizes a stereoselective three-component vinylogous Mannich-type reaction to produce a chiral dihydropyridinone intermediate, which can then be further functionalized. rsc.orgrsc.org

The introduction of the mercapto group at the C3 position with a defined stereochemistry can be challenging. A common method for introducing a thiol group is through the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) with a thiolating agent like sodium hydrosulfide (B80085) or by using a protected thiol equivalent. To ensure the (S)-configuration, the synthesis would ideally start from a commercially available chiral building block or employ a chiral catalyst to control the stereochemistry of the key bond-forming reactions. The synthesis of piperidine-3-thiol (B3058082) often starts from commercially available piperidine derivatives, and chirality can be induced using chiral catalysts or starting materials. evitachem.com

Deprotonation Strategies in Piperidine Ring Functionalization using reagents such as sodium hydride

Deprotonation of the piperidine ring is a key step for its functionalization. While direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom, indirect methods are available. nih.govresearchgate.net

Sodium hydride (NaH) is a strong base commonly used for the deprotonation of various functional groups to facilitate nucleophilic substitution reactions. nih.gov In the context of synthesizing benzyl piperidine carboxylates, sodium hydride can be employed to deprotonate a precursor molecule, creating a nucleophile that can then react with an electrophile. For instance, in the synthesis of N-heterocyclic carbenes, sodium hydride, in conjunction with other reagents, is used for deprotonation. chemspider.com However, the use of sodium hydride as a base can sometimes lead to side reactions, as it can also act as a reducing agent, especially in solvents like DMF and acetonitrile. nih.gov Careful control of reaction conditions is therefore crucial.

Approaches to Structurally Related Benzyl Piperidine Carboxylates

The synthesis of this compound can be better understood by examining the synthetic approaches to structurally related benzyl piperidine carboxylates. These methods provide a toolbox for constructing the piperidine ring, introducing the benzyl carbamate (B1207046), and functionalizing the C3 position.

Construction of Piperidine Ring Systems from Precursors

The construction of the piperidine ring, a prevalent scaffold in many pharmaceuticals, can be achieved through various synthetic strategies. nih.govresearchgate.net These methods can be broadly categorized into the formation of the ring from acyclic precursors or the modification of existing ring systems.

One common approach involves the cyclization of linear precursors. For example, multicomponent reactions have been developed for the one-pot synthesis of highly functionalized piperidines. researchgate.net Another strategy is the hydrogenation of pyridine (B92270) derivatives to form the saturated piperidine ring. wikipedia.org This method is widely used in industrial production. Additionally, dearomative functionalization of pyridines offers a direct route to highly decorated piperidine derivatives. researchgate.net

Table 1: Selected Methods for Piperidine Ring Construction

| Method | Description | Key Features |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring, often using a metal catalyst. wikipedia.org | Widely applicable, can be performed on a large scale. |

| Multicomponent Reactions | One-pot reactions combining three or more starting materials to form a complex product. researchgate.net | High efficiency and atom economy. |

| Dearomative Functionalization | Direct functionalization of the pyridine ring to break its aromaticity and form a piperidine derivative. researchgate.net | Access to highly substituted piperidines. |

| Intramolecular Cyclization | Cyclization of a linear precursor containing both the nitrogen and the necessary carbon chain. nih.gov | Allows for the introduction of various substituents. |

Introduction of the Benzyl Carbamate Moiety

The benzyl carbamate (Cbz or Z group) is a common protecting group for amines, including the nitrogen atom of the piperidine ring. It is stable under many reaction conditions and can be readily removed by hydrogenolysis. The introduction of the benzyl carbamate moiety is typically achieved by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a base. nih.gov

Alternatively, benzyl α,β-unsaturated carboxylates can be prepared from the corresponding carboxylic acids and benzyl bromide using a base like sodium bicarbonate. arkat-usa.org This method can be adapted for the N-protection of piperidine carboxylic acid derivatives.

Functionalization at the Piperidine C3 Position

Functionalization at the C3 position of the piperidine ring is a critical step in the synthesis of the target molecule. As mentioned, direct C-H activation at this position is difficult. nih.govresearchgate.net Therefore, indirect strategies are often employed.

One such strategy involves the use of a tetrahydropyridine (B1245486) intermediate, which can undergo reactions like asymmetric cyclopropanation followed by reductive ring opening to introduce functionality at the C3 position. nih.gov Another approach is the conjugate addition of nucleophiles to a suitable α,β-unsaturated piperidine derivative. The introduction of a thiol group can be achieved through a Michael addition of a thiol to an enone system on the piperidine ring. researchgate.net

Table 2: Strategies for C3-Functionalization of Piperidines

| Strategy | Description | Example Reaction |

| From Tetrahydropyridine | Asymmetric cyclopropanation of an N-protected tetrahydropyridine followed by stereoselective ring opening. nih.gov | Rhodium-catalyzed cyclopropanation. |

| Conjugate Addition | Michael addition of a nucleophile to an α,β-unsaturated piperidine derivative. researchgate.net | Addition of a thiol to an enone. |

| From Chiral Precursors | Starting with a precursor that already contains the desired functionality and stereochemistry at C3. rsc.orgrsc.org | Use of amino acid-derived starting materials. |

Advanced Synthetic Techniques Applicable to Piperidine Derivatives

Modern organic synthesis provides a powerful toolkit for the construction of substituted piperidines. These methods often involve multicomponent reactions, the use of versatile heterocyclic intermediates, and a deep understanding of reaction mechanisms to achieve the desired molecular architecture.

The Ugi reaction is a one-pot, four-component reaction (an aldehyde, an amine, a carboxylic acid, and an isocyanide) that generates α-acylamino amides. When combined with a subsequent intramolecular O- to N-acyl transfer, known as the Mumm rearrangement, it provides access to a wide range of heterocyclic structures. A further modification, the Ugi/Mumm followed by α-sulfonylation (UmAS) sequence, introduces additional diversity by allowing for the incorporation of a sulfonyl group.

While the direct synthesis of this compound via this method is not explicitly detailed, the principles are applicable to the synthesis of highly substituted piperidine precursors. For instance, a seven-component reaction has been developed that utilizes the different chemoselectivities of the Ugi-Mumm and Ugi-Smiles reactions. nih.gov This sequential approach allows for the creation of highly diverse peptide and glycopeptide-like structures from simple starting materials like aldehydes, amines, and nitriles. nih.gov Such complex scaffolds could then be further elaborated to form piperidine rings.

| Ugi Reaction Components | Mumm Rearrangement | Potential Outcome |

| Aldehyde | Intramolecular acyl transfer | Highly substituted heterocycles |

| Amine | ||

| Carboxylic Acid | ||

| Isocyanide |

The power of this methodology lies in its convergent nature, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.

The introduction of a formyl (aldehyde) group into a molecule is a key transformation in organic synthesis, as aldehydes are versatile intermediates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. One effective strategy for introducing a formyl group into complex molecules involves the use of thiazole (B1198619) as a masked aldehyde equivalent.

Thiazole derivatives can be synthesized through various methods, such as the reaction of thioamides with α-haloketones. For example, a series of trisubstituted thiazole derivatives were synthesized by reacting an appropriate aldehyde with methyl dichloroacetate. nih.gov These thiazoles can then be subjected to further reactions. In one instance, 2-amino thiazole derivatives were reacted with aldehyde substitutes to furnish Schiff bases. nih.gov

The thiazole ring is stable to many reaction conditions but can be unmasked to reveal an aldehyde at a later stage of a synthetic sequence. This strategy is particularly useful in the synthesis of complex natural products and pharmaceuticals. For example, the synthesis of pyrazole-4-carbonitrile derivatives has been achieved through a three-component coupling reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine, catalyzed by a thiazole-containing palladium(II) complex. acs.org This highlights the utility of thiazole derivatives in facilitating complex transformations. The resulting aldehyde-containing molecules can then be used in reactions such as reductive amination with a suitable amine to construct a piperidine ring.

| Reaction | Starting Materials | Product | Application |

| Thiazole Synthesis | Thioamides, α-haloketones | Substituted thiazoles | Masked formyl group |

| Three-component coupling | Aromatic aldehyde, malononitrile, phenylhydrazine | Pyrazole-4-carbonitriles | Synthesis of complex heterocycles |

Nucleophilic displacement reactions are fundamental to the functionalization of heterocyclic rings, including piperidine. These reactions can occur on the piperidine ring itself or on precursors that are later cyclized to form the piperidine structure. The efficiency and regioselectivity of these reactions are governed by several factors.

In nucleophilic aromatic substitution (SNAr) reactions on pyridinium (B92312) ions, which can be considered activated precursors to piperidines, the nature of the leaving group and the nucleophile are critical. nih.gov For the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727), the observed leaving group order is 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov This differs from the typical "element effect" seen in many SNAr reactions. nih.gov

The mechanism for these reactions with piperidine is proposed to be second-order in piperidine. nih.gov It involves a rate-determining hydrogen-bond formation between a second piperidine molecule and the substrate-piperidine addition intermediate, followed by deprotonation of this intermediate. nih.gov This pre-association mechanism highlights the dual role of piperidine as both a nucleophile and a base.

For less activated systems, intramolecular nucleophilic substitution is a powerful strategy for ring formation. For instance, a one-pot cyclization/reduction cascade of halogenated amides has been developed. mdpi.com In this method, trifluoromethanesulfonic anhydride (B1165640) activates the amide, followed by reduction and subsequent intramolecular nucleophilic substitution to form the piperidine or pyrrolidine (B122466) ring. mdpi.com

The kinetics of nucleophilic displacement reactions on halogenonitrobenzenes with piperidine have also been studied, providing further insight into the factors governing these transformations. rsc.org Understanding these mechanistic details is crucial for designing efficient synthetic routes to functionalized piperidine derivatives like this compound.

| System | Nucleophile | Key Mechanistic Feature | Leaving Group Order |

| 2-Substituted N-methylpyridinium ions | Piperidine | Rate-determining deprotonation of the addition intermediate | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I nih.gov |

| Halogenated amides | Intramolecular | Amide activation followed by cyclization/reduction | - |

| Halogenonitrobenzenes | Piperidine | Nucleophilic aromatic substitution | - |

Reactivity and Chemical Transformations of Benzyl 3 Mercaptopiperidine 1 Carboxylate

Transformations Involving the Thiol (-SH) Functional Group

The thiol group in benzyl (B1604629) 3-mercaptopiperidine-1-carboxylate is a primary site for a variety of chemical reactions, including oxidation, alkylation, and metal-catalyzed transformations.

Oxidation Reactions of the Mercapto Moiety

The oxidation of thiols is a fundamental transformation in organic chemistry, and the mercapto group of benzyl 3-mercaptopiperidine-1-carboxylate can be oxidized to various sulfur-containing functional groups. Mild oxidizing agents typically convert thiols to disulfides. For instance, oxidation with agents like iodine (I₂) or hydrogen peroxide (H₂O₂) in a suitable solvent can lead to the formation of the corresponding disulfide, 1,1'-[disulfanediylbis(piperidine-3,1-diyl)]bis(phenylmethanone). This reaction proceeds through the formation of a sulfenyl intermediate, which then reacts with another thiol molecule.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the thiol to sulfonic acid. The reaction conditions can be tuned to control the extent of oxidation.

| Oxidizing Agent | Product | Typical Conditions |

| Iodine (I₂) | Disulfide | Methanol (B129727), room temperature |

| Hydrogen Peroxide (H₂O₂) | Disulfide | Aqueous solution, room temperature |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid | Aqueous solution, heat |

| m-CPBA | Sulfonic Acid | Dichloromethane, 0 °C to room temperature |

Thiol-Mediated Alkylation and Conjugation Reactions

The thiol group of this compound is a potent nucleophile, readily participating in alkylation and conjugation reactions. In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is an even stronger nucleophile. This thiolate can react with a variety of electrophiles, such as alkyl halides, epoxides, and Michael acceptors, to form stable carbon-sulfur bonds. libretexts.orgyoutube.com

For example, reaction with an alkyl bromide, such as benzyl bromide, in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), yields the corresponding thioether. youtube.com This S-alkylation is a common strategy for introducing a wide range of substituents onto the sulfur atom.

Conjugate addition to α,β-unsaturated carbonyl compounds (Michael reaction) is another important transformation. The thiolate can add to electrophiles like methyl acrylate (B77674) to form the corresponding thioether adduct. These reactions are typically carried out in a polar aprotic solvent like DMF or THF.

| Electrophile | Product Type | Typical Conditions |

| Alkyl Halide (e.g., Benzyl Bromide) | Thioether | Base (NaH, K₂CO₃), DMF, room temperature |

| Epoxide (e.g., Propylene Oxide) | β-Hydroxy Thioether | Base (NaH), THF, 0 °C to room temperature |

| Michael Acceptor (e.g., Methyl Acrylate) | Thioether Adduct | Base (Et₃N), Methanol, room temperature |

Metal-Catalyzed Thiol Transformations

Transition metal-catalyzed reactions provide a powerful platform for the transformation of thiols. While specific examples with this compound are not extensively documented, general methodologies for metal-catalyzed C-S bond formation are applicable. For instance, palladium- or copper-catalyzed cross-coupling reactions can be employed to form aryl thioethers.

In a typical palladium-catalyzed reaction, the thiol can be coupled with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. Similarly, copper-catalyzed reactions, often referred to as Ullmann-type couplings, can achieve the same transformation, sometimes under milder conditions. These reactions significantly expand the scope of accessible thioether derivatives.

Reactions at the Piperidine (B6355638) Nitrogen (Cbz Group)

The benzyl carbamate (B1207046) (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions. However, it can be selectively removed to liberate the piperidine nitrogen for further functionalization.

Selective Deprotection Strategies of the Benzyl Carbamate

The most common method for the deprotection of a Cbz group is catalytic hydrogenolysis. nih.gov This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.gov The reaction is usually carried out in a protic solvent like methanol or ethanol (B145695) and proceeds under mild conditions to yield the free amine, toluene, and carbon dioxide.

Alternative methods for Cbz deprotection exist for substrates that are sensitive to hydrogenation conditions. These include the use of strong acids like HBr in acetic acid, or Lewis acids such as trimethylsilyl (B98337) iodide (TMSI). bldpharm.com More recently, methods using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, have been reported for the chemoselective deprotection of Cbz groups. bldpharm.com Another mild method involves the use of 2-mercaptoethanol (B42355) in the presence of a base, which proceeds via a nucleophilic attack on the benzylic carbon. nih.gov

| Deprotection Method | Reagents | Typical Conditions |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol, room temperature, atmospheric pressure |

| Acidolysis | HBr in Acetic Acid | Room temperature |

| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature |

| Nickel Boride | NiCl₂·6H₂O, NaBH₄ | Methanol, room temperature |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C |

Post-Deprotection Functionalization of the Piperidine Nitrogen

Once the Cbz group has been removed to yield 3-mercaptopiperidine, the now-free secondary amine is available for a wide array of functionalization reactions. The nucleophilic nitrogen can participate in N-alkylation, N-acylation, and reductive amination reactions, among others.

N-alkylation can be achieved by reacting the deprotected amine with an alkyl halide in the presence of a base. N-acylation is readily accomplished by treating the amine with an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine. Reductive amination, which involves the reaction of the amine with a carbonyl compound in the presence of a reducing agent such as sodium triacetoxyborohydride, is a powerful method for forming C-N bonds. These transformations allow for the introduction of diverse substituents onto the piperidine nitrogen, further expanding the chemical space accessible from the parent compound.

Functional Group Interconversions on the Piperidine Ring

The piperidine scaffold is a prevalent motif in many biologically active compounds and natural products. mdpi.comwikipedia.org The ability to modify the functional groups on the piperidine ring is crucial for the synthesis of diverse derivatives. This section explores key functional group interconversions involving the C3 position of the piperidine ring, the preparation of important ketone and aldehyde derivatives, and the formation of carbon-heteroatom bonds.

Reactions at C3 of the Piperidine Ring

The C3 position of the piperidine ring is a common site for functionalization. The reactivity at this position is influenced by the nature of the substituent and the protecting group on the nitrogen atom. For instance, the presence of a carbonyl group at C3, as in "Benzyl 3-oxopiperidine-1-carboxylate", allows for a range of nucleophilic addition and condensation reactions. The secondary amine of the piperidine ring itself is often protected, for example as a benzyl carbamate, to prevent unwanted side reactions and to direct the reactivity to other parts of the molecule. wikipedia.org The interconversion of functional groups at C3 can involve oxidation, reduction, and substitution reactions, enabling the synthesis of a wide array of piperidine derivatives with varied pharmacological properties. ub.eduucd.ieslideshare.netucd.ie

Preparation of Ketone and Aldehyde Derivatives from Piperidine Carboxylates, exemplified by compounds like Benzyl 3-oxopiperidine-1-carboxylate and Benzyl 3-formylpiperidine-1-carboxylate

The synthesis of ketone and aldehyde derivatives of piperidine is a key step in the elaboration of more complex molecules.

Benzyl 3-oxopiperidine-1-carboxylate is a valuable intermediate. cymitquimica.com One common synthetic approach involves the oxidation of the corresponding alcohol, "Benzyl 3-hydroxypiperidine-1-carboxylate". Various oxidizing agents can be employed for this transformation. For example, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is an effective method. google.com Another approach involves the Dieckmann condensation of appropriate diesters.

Benzyl 3-formylpiperidine-1-carboxylate can be prepared through the oxidation of the corresponding primary alcohol, "Benzyl 3-hydroxymethyl-piperidine-1-carboxylate". A mild and efficient method for this conversion is the use of Dess-Martin periodinane in a solvent like dichloromethane. This reaction typically proceeds quickly at low temperatures. Alternatively, Swern oxidation conditions can also be applied to synthesize this aldehyde. chemicalbook.com

The synthesis of related N-benzyl-3-oxopiperidine derivatives can also be achieved through intramolecular cyclization reactions. For instance, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride has been prepared via the cyclization of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (B1204436) in the presence of a base. google.com

Table 1: Synthesis of Ketone and Aldehyde Derivatives

| Product | Starting Material | Reagents | Reference |

| Benzyl 3-oxopiperidine-1-carboxylate | Benzyl 3-hydroxypiperidine-1-carboxylate | DMSO, Oxalyl chloride | google.com |

| Benzyl 3-formylpiperidine-1-carboxylate | Benzyl 3-hydroxymethyl-piperidine-1-carboxylate | Dess-Martin periodinane | |

| N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Base (e.g., sodium tert-butoxide) | google.com |

| Methyl l-benzyl-3-oxopiperidine-4-carboxylate | l-benzylpiperidin-3-one, dimethyl carbonate | NaH | chemicalbook.com |

Carbon-Heteroatom Bond Formation at Piperidine Positions, such as the introduction of arsanylmethyl groups

The formation of carbon-heteroatom bonds on the piperidine ring significantly expands the chemical space of accessible derivatives. nih.govmdpi.come-bookshelf.deresearchgate.net These reactions introduce elements other than carbon and hydrogen, such as nitrogen, oxygen, sulfur, and even arsenic, leading to compounds with unique properties. nih.govnih.gov

While the direct introduction of an arsanylmethyl group onto the piperidine ring of "this compound" is not explicitly detailed in the provided context, the principles of carbon-heteroatom bond formation can be applied. Such a transformation would likely involve a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. For instance, a precursor with a suitable leaving group at the desired position on the piperidine ring could be reacted with an arsenic-containing nucleophile.

More broadly, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N and C-O bonds. nih.gov These methods can be used to introduce a variety of heteroatom-containing substituents onto the piperidine ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govmdpi.com

Reactivity of the Benzyl Ester Moiety

The benzyl ester group in "this compound" is a carbamate protecting group for the piperidine nitrogen. This group exhibits its own characteristic reactivity, which can be exploited in multi-step syntheses.

Ester Hydrolysis and Transesterification Reactions

The benzyl carbamate group can be cleaved under various conditions. Ester hydrolysis , the cleavage of the ester bond by reaction with water, can be catalyzed by either acid or base. Acid-catalyzed hydrolysis of N-Boc protected amino acid esters, a similar functional group, can be achieved with reagents like trifluoroacetic acid (TFA). nih.gov However, acidic conditions can sometimes lead to side reactions if other acid-sensitive groups are present in the molecule. reddit.comresearchgate.net Basic hydrolysis, for instance using sodium hydroxide (B78521) in methanol, is another common method. nih.gov

Transesterification is a process where the benzyl group of the carbamate is exchanged for another alcohol. This reaction is often catalyzed by enzymes, such as lipases, or by chemical catalysts. researchgate.net For example, the transesterification of benzyl alcohol with butyl acetate (B1210297) can be catalyzed by lipase (B570770) in supercritical carbon dioxide. researchgate.net

Transformations Involving the Benzylic Position

The benzylic position, the carbon atom of the benzyl group attached to the oxygen, is particularly reactive due to the stability of benzylic radicals and carbocations. chemistrysteps.comyoutube.comkhanacademy.org This reactivity allows for a variety of transformations.

Oxidation of the benzylic C-H bond can occur with strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7), typically leading to the formation of a carboxylic acid. chemistrysteps.com For this reaction to proceed, at least one hydrogen atom must be present at the benzylic position. youtube.com

Halogenation at the benzylic position can be achieved through radical reactions. For example, N-Bromosuccinimide (NBS) in the presence of light or a radical initiator can be used to introduce a bromine atom at the benzylic position. chemistrysteps.com

Substitution reactions at the benzylic position are also common. Benzylic halides readily undergo both SN1 and SN2 reactions. khanacademy.org The specific pathway depends on the substitution of the benzylic carbon and the reaction conditions. youtube.com

Derivatization Strategies for Structural and Mechanistic Investigations of Benzyl 3 Mercaptopiperidine 1 Carboxylate

Chemoselective Derivatization of the Thiol Group

The presence of a nucleophilic thiol (-SH) group on the piperidine (B6355638) ring offers a prime target for selective chemical modification. Chemoselective derivatization aims to react exclusively with this thiol group, leaving the N-benzyloxycarbonyl (Cbz) protecting group intact. This selectivity is fundamental for targeted analysis and functional studies.

A variety of reagents can achieve selective thiol derivatization through mechanisms like alkylation or disulfide exchange. The choice of reagent is dictated by the intended application, whether for spectroscopic analysis, purification, or further transformation. Common functional groups within these reagents that react with thiols include N-substituted maleimides, active halogens, and aziridines. nih.gov

Alkylation Reagents: Iodoacetamide and N-ethylmaleimide (NEM) are classic examples of alkylating agents that form stable thioether bonds with the sulfhydryl group of Benzyl (B1604629) 3-mercaptopiperidine-1-carboxylate. These reactions are typically robust and proceed under mild conditions.

Disulfide Exchange Reagents: Reagents like 4,4'-dithiodipyridine (DTDP) react with thiols under acidic conditions to form stable mixed disulfides. acs.org This type of derivatization is often reversible under reducing conditions, which can be advantageous.

Selenium-Based Reagents: Compounds containing a selenium-nitrogen (Se-N) bond, such as ebselen (B1671040) and N-(phenylseleno)phthalimide, have emerged as highly selective reagents for thiol derivatization. acs.org The reaction involves the cleavage of the Se-N bond by the thiol, forming a stable selenium-sulfur (Se-S) bond. acs.org These reactions are noted for being rapid, highly selective, and often quantitative at room temperature. acs.org

Table 1: Selected Reagents for Chemoselective Thiol Derivatization

| Reagent Class | Example Reagent | Reactive Moiety | Resulting Bond | Key Features |

| Haloacetyls | Iodoacetamide | Active Halogen | Thioether | Forms stable, irreversible bond. |

| Maleimides | N-ethylmaleimide (NEM) | Maleimide | Thioether | High specificity for thiols at neutral pH. |

| Disulfides | 4,4'-dithiodipyridine (DTDP) | Disulfide | Mixed Disulfide | Reaction proceeds at wine pH; forms stable derivatives. acs.org |

| Organoselenium | Ebselen | Se-N Bond | Selenosulfide (Se-S) | Highly selective, rapid, and reversible reaction. acs.org |

To facilitate detection and quantification using modern analytical techniques, the thiol group can be "tagged" with a moiety that possesses strong spectroscopic properties. Derivatization is often necessary for compounds that lack a natural chromophore or fluorophore or for enhancing sensitivity in mass spectrometry. libretexts.org

For UV-Visible Spectroscopy: Derivatization aims to introduce a highly conjugated aromatic system into the molecule, increasing its molar absorptivity for improved UV-Vis detection. libretexts.org Reagents like 4-bromophenacyl bromide (BPB) react with thiols to introduce a phenyl group, making the derivative detectable by UV spectroscopy. libretexts.org

For Mass Spectrometry (MS): Derivatization can improve the stability and ionization efficiency of thiol-containing molecules. acs.org Reagents can be designed to introduce a permanent charge, enhancing detection sensitivity. nih.gov For instance, selenium-based derivatization is well-suited for MS analysis. acs.org In Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI), derivatizing agents can help small molecules avoid interference from low-mass matrix peaks. researchgate.net

For Fluorescence Spectroscopy: While not explicitly detailed for this specific compound in the provided context, the general principle involves reacting the thiol with a fluorogenic reagent, which becomes fluorescent only upon reaction, allowing for highly sensitive detection.

Chiral Resolution and Enantiomeric Analysis of Benzyl 3-mercaptopiperidine-1-carboxylate

The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Distinguishing and separating these enantiomers is crucial for understanding stereospecific interactions and synthesis. The maximum number of possible stereoisomers for a molecule is determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. The principle relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. This technique is effective for resolving enantiomers of related Cbz-protected piperidine structures. The separation of enantiomers can often be achieved with high yields and excellent enantiopurity using chiral HPLC. researchgate.net

To determine the absolute configuration (R or S) of the chiral center, the enantiomeric mixture or the separated enantiomers can be reacted with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished using standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

A general NMR protocol for determining the absolute configuration of thiols involves using new aryl-tert-butoxyacetic acids as CDAs. acs.org The difference in the chemical shifts (Δδ) observed in the NMR spectra of the resulting diastereomeric thioesters allows for the assignment of the absolute configuration. researchgate.net This method has been successfully applied to various chiral thiols. researchgate.net Another approach involves using o-phthalaldehyde (B127526) (OPA) in a multicomponent reaction with a chiral amine and the chiral thiol to produce diastereoisomeric products with distinct signals in ¹⁹F NMR, provided a fluorine-labeled amine is used. acs.org

Table 2: Methods for Chiral Analysis

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Preparative or analytical separation of the (R) and (S) enantiomers. |

| Chiral Derivatization with NMR | Reaction with a Chiral Derivatizing Agent (CDA) to form diastereomers with distinct NMR spectra. | Determination of absolute configuration (e.g., R/S assignment). researchgate.netacs.org |

Derivatization for Enhanced Reactivity and Subsequent Transformations

Modifying the thiol group can facilitate further synthetic steps by altering its reactivity. This often involves converting the thiol into a different functional group, such as a disulfide, which can act as a protecting group or participate in subsequent reactions. The conditions under which these derivatizations occur, such as pH, temperature, and reaction time, are critical parameters that control the reaction's outcome and efficiency. researchgate.netnih.gov

The transformation rates of thiols can be highly dependent on pH. rsc.org For example, the rate of thiol-disulfide interchange reactions, which are crucial in forming unsymmetrical disulfides, is influenced by the pH of the medium. nih.govchimicatechnoacta.ru Generally, increasing the pH leads to higher reaction rates for many thiol-based reactions due to the increased concentration of the more nucleophilic thiolate anion. nih.govrsc.org

Temperature also has a strong influence on reaction kinetics. mdpi.com Increasing the temperature typically increases the reaction rate, as seen in heat-induced aggregation processes involving disulfide bond formation. nih.gov For some derivatization reactions, heating can reduce the required reaction time from days to hours. researchgate.net The interplay between temperature and pH can be significant; for instance, the optimal pH for an extraction or reaction might change with temperature. mdpi.com The duration of the reaction is another key parameter that must be optimized to ensure complete conversion to the desired derivative without promoting side reactions. researchgate.net

One common transformation is the oxidation of the thiol to a disulfide. This can be achieved using mild oxidizing agents. The resulting disulfide can serve to protect the thiol functionality or to engage in thiol-disulfide exchange reactions, a process that can be promoted by redox mediators. chimicatechnoacta.ru

Table 3: Influence of Parameters on Thiol Derivatization

| Parameter | General Effect on Thiol Reactivity and Derivatization |

| pH | Significantly affects the rate of thiol reactions; higher pH often increases the rate by favoring the formation of the more reactive thiolate anion. nih.govrsc.org |

| Temperature | Generally increases reaction rates; can be optimized to reduce reaction duration significantly. researchgate.netnih.gov The optimal temperature may depend on other factors like pH and solvent. mdpi.com |

| Reaction Duration | Must be sufficient for complete derivatization; optimization is key to maximizing yield and preventing degradation or side-product formation. researchgate.net |

Theoretical and Computational Chemistry Studies on Benzyl 3 Mercaptopiperidine 1 Carboxylate

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring

For Benzyl (B1604629) 3-mercaptopiperidine-1-carboxylate, the piperidine ring is expected to adopt a chair conformation. The substituents—the N-benzyl carboxylate group and the 3-mercapto group—can occupy either axial or equatorial positions. The large benzyl carboxylate group on the nitrogen atom introduces considerable steric bulk. In related N-acyl piperidines, there is a known preference for the acyl group to influence the ring's geometry. nih.gov The mercapto group at the C3 position will also have a conformational preference. Generally, for monosubstituted cyclohexanes and heterocycles, bulky substituents favor the equatorial position to minimize 1,3-diaxial interactions. Therefore, the most stable conformer of Benzyl 3-mercaptopiperidine-1-carboxylate is predicted to have the 3-mercapto group in an equatorial orientation.

Computational methods, particularly molecular mechanics and quantum chemical calculations, can provide quantitative insights into the energy differences between various conformers. For instance, studies on 4-substituted piperidines have shown that the relative conformer energies are similar to those of analogous cyclohexanes. nih.gov However, the presence of the heteroatom and the N-substituent can modulate these energies.

Table 1: Calculated Relative Energies of Piperidine Ring Conformations (Illustrative Data from a Generic Substituted Piperidine System)

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (Equatorial Substituent) | 0.00 | ~ +/- 55 |

| Chair (Axial Substituent) | 1.5 - 2.5 | ~ +/- 55 |

| Twist-Boat | 5.0 - 6.0 | Variable |

| Boat | 6.0 - 7.0 | Variable |

Note: This table presents typical energy values for substituted piperidines to illustrate the energetic landscape. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Insights into Reaction Mechanisms and Transition States, informed by Density Functional Theory (DFT) calculations on related systems

For this compound, several reactive sites are of interest. The thiol (-SH) group is a key functional group. DFT studies on simple thiols like allyl mercaptan have explored their reactivity, particularly their role as radical scavengers. nih.gov The sulfur atom in the mercapto group is nucleophilic and can participate in various reactions, such as alkylation, oxidation, or disulfide bond formation. DFT calculations could model the transition states for these reactions, providing insights into their feasibility and kinetics. For example, the reaction of the mercapto group with an electrophile would proceed through a transition state where the new S-C bond is partially formed.

The nitrogen atom of the piperidine ring, although protected by the benzyl carboxylate group, can also be involved in chemical transformations. The amide-like nature of the N-carboxylate bond influences the nucleophilicity of the nitrogen. DFT can be used to calculate the electron density at the nitrogen and predict its reactivity. Furthermore, the benzylic position of the protecting group could be susceptible to reactions like hydrogenolysis, and DFT could model the energetics of such a deprotection step.

Prediction of Reactivity and Selectivity in Chemical Transformations

The prediction of reactivity and selectivity is a cornerstone of modern organic chemistry, and computational methods play an increasingly important role in this area. For this compound, its reactivity is governed by the interplay of its functional groups: the nucleophilic mercapto group, the N-benzyl carboxylate, and the piperidine ring itself.

Molecular orbital theory, often employed in conjunction with DFT, provides a framework for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will react. The HOMO represents the region of highest electron density and is associated with nucleophilic character, while the LUMO represents the region most susceptible to nucleophilic attack.

In this compound, the HOMO is likely to be localized on the sulfur atom of the mercapto group, making it the primary site for electrophilic attack. The LUMO, conversely, might be distributed across the carbonyl group of the benzyl carboxylate and the C-S bond, suggesting these as potential sites for nucleophilic attack under certain conditions.

Table 2: Predicted Reactivity Parameters from DFT Calculations on Analogous Systems

| Parameter | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | High | Indicates strong nucleophilic character, likely at the sulfur atom. |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack, possibly at the carbonyl carbon. |

| Electrostatic Potential | Negative potential around sulfur and oxygen atoms. | These are likely sites for interaction with electrophiles or cations. |

| Fukui Functions | High values on the sulfur atom. | Confirms the sulfur as the most likely site for electrophilic attack. |

Selectivity in reactions involving this molecule can also be predicted. For instance, in a reaction with a reagent that could potentially react with either the sulfur or the nitrogen, computational modeling could predict the more favorable pathway by comparing the activation energies for both possibilities.

Molecular Modeling of Interactions in Synthetic Pathways

This compound can be considered a valuable building block, or synthon, in the synthesis of more complex molecules. york.ac.uk Molecular modeling can be instrumental in understanding how this synthon interacts with other molecules in a synthetic pathway, providing insights into reaction outcomes and helping to design more efficient synthetic routes.

For example, if this compound is used in a multi-step synthesis, molecular modeling can help to understand the intermolecular forces that govern the approach of reactants. This includes van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding involving the mercapto group or the carbonyl oxygen. By modeling the docking of this molecule with a reaction partner, chemists can predict the most likely orientation for a successful reaction, which can be crucial for controlling stereoselectivity.

Molecular modeling is also used in the design of catalysts for specific transformations. If a catalyzed reaction involving this compound is desired, modeling can be used to design a catalyst with a binding pocket that complements the shape and electronic properties of the substrate, thereby enhancing reaction rates and selectivity. Studies on N-benzylpiperidine derivatives have utilized comparative molecular field analysis (CoMFA) to understand the steric and electronic factors that modulate their biochemical activity, a technique that could be applied in a synthetic context as well. nih.gov

In the context of drug discovery, molecular modeling can predict how a molecule derived from this synthon might bind to a biological target, such as an enzyme or a receptor. nih.govnih.gov This can guide the synthetic chemist in modifying the structure to improve its binding affinity and, consequently, its potential therapeutic effect.

Advanced Synthetic Applications of Benzyl 3 Mercaptopiperidine 1 Carboxylate

Benzyl (B1604629) 3-mercaptopiperidine-1-carboxylate as a Chiral Synthon in Asymmetric Synthesis

The utility of benzyl 3-mercaptopiperidine-1-carboxylate as a chiral synthon is primarily centered on its enantiomerically pure forms, such as (R)-benzyl 3-mercaptopiperidine-1-carboxylate. The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring allows for the introduction of chirality into target molecules, a critical aspect in the development of pharmaceuticals where specific stereoisomers often exhibit desired biological activity.

The application of this chiral synthon is exemplified in its use for the preparation of compounds with specific stereochemistry. The inherent chirality of the molecule guides the stereochemical outcome of subsequent reactions, making it a valuable tool for chemists aiming to synthesize enantiomerically pure products. The classification of the (R)-enantiomer as a "Chiral Building Block" by chemical suppliers underscores its role in asymmetric synthesis.

Utilization in the Construction of Complex Heterocyclic Systems

The mercapto group of this compound is a versatile functional handle for the construction of more complex heterocyclic systems. Thiols are known to participate in a variety of chemical transformations, including nucleophilic substitution and addition reactions, which can be exploited to form new rings.

For instance, the sulfur atom can act as a nucleophile to react with electrophilic partners, leading to the formation of fused or spirocyclic systems containing sulfur. These sulfur-containing heterocycles are of interest in medicinal chemistry due to their presence in a number of biologically active compounds. The piperidine nitrogen, once deprotected, offers another site for annulation reactions, further expanding the possibilities for creating diverse and complex heterocyclic frameworks.

Precursor for Advanced Molecular Scaffolds and Chemical Probes

Molecular scaffolds form the core structure of a molecule, and this compound serves as an excellent precursor for advanced and novel scaffolds. The piperidine ring is a privileged scaffold in medicinal chemistry, and the presence of the mercapto group allows for further functionalization and elaboration.

This compound can be used to generate libraries of molecules with diverse side chains attached to the sulfur atom. These libraries are valuable for screening for biological activity and for the development of chemical probes. Chemical probes are essential tools for studying biological processes, and the ability to introduce a variety of functionalities via the thiol group makes this compound an attractive starting material for their synthesis.

Strategic Intermediate in the Synthesis of Therapeutically Relevant Molecular Architectures

One of the most significant applications of this compound is its role as a strategic intermediate in the synthesis of therapeutically relevant molecules, including complex molecules with pharmacological activity and building blocks for receptor agonists and antagonists.

A notable example is its use in the synthesis of CCR1 receptor antagonists. A US patent describes a method for producing (R)-benzyl 3-mercaptopiperidine-1-carboxylate and its subsequent use in the preparation of a compound that acts as a CCR1 receptor antagonist. CCR1 is a chemokine receptor that is implicated in inflammatory and immunological disorders, making its antagonists potential therapeutic agents for conditions such as rheumatoid arthritis and multiple sclerosis. The synthesis of this antagonist highlights the importance of (R)-benzyl 3-mercaptopiperidine-1-carboxylate as a key building block for accessing complex and pharmacologically active molecules.

The general importance of chiral piperidine scaffolds in drug design further supports the value of this compound. Such scaffolds are known to modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles of drug candidates.

Q & A

Advanced Research Question

- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells to establish IC values.

- Thiol-specific detoxification : Add antioxidants (e.g., glutathione) to cell media to prevent oxidative stress .

- Metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., ester cleavage) for structural optimization .

How does the stereochemistry of the piperidine ring affect the compound’s pharmacological properties?

Advanced Research Question

Stereoisomers (e.g., 3R vs. 3S configurations) exhibit distinct binding affinities. For example, (3R,4R)-configured fluoropiperidine derivatives show 10-fold higher receptor affinity than their enantiomers . Chiral HPLC or enzymatic resolution ensures stereochemical purity, while X-ray crystallography (using SHELX ) verifies absolute configuration.

What analytical methods resolve discrepancies in reported solubility data for this compound?

Basic Research Question

Discrepancies arise from solvent polarity and measurement techniques. Standardize protocols:

- Solubility testing : Shake-flask method in buffered solutions (pH 7.4) at 25°C.

- HPLC quantification : Compare saturated solutions against calibration curves .

- DSC/TGA : Assess polymorphic forms affecting solubility .

How can this compound serve as a building block in peptidomimetic drug design?

Advanced Research Question

The piperidine scaffold mimics proline in peptides, while the thiol enables conjugation via thiol-ene "click" chemistry. Case studies show its utility in synthesizing protease inhibitors (e.g., cathepsin B) by replacing labile amide bonds with stable thioethers .

What safety protocols are essential when handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.